molecular formula C12H14BrCl B13706984 1-Bromo-3-chloro-5-cyclohexylbenzene

1-Bromo-3-chloro-5-cyclohexylbenzene

Cat. No.: B13706984
M. Wt: 273.59 g/mol
InChI Key: DAVPFVVGESFBMM-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-cyclohexylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by a benzene ring substituted with bromine, chlorine, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-cyclohexylbenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of cyclohexylbenzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions. The reaction is carried out in the presence of a catalyst, often iron (Fe) or aluminum chloride (AlCl3), to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent halogenation. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-cyclohexylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: Reduction of the halogen atoms can lead to the formation of cyclohexylbenzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of cyclohexylbenzene derivatives with different functional groups.

    Oxidation: Formation of cyclohexylphenol or cyclohexylquinone.

    Reduction: Formation of cyclohexylbenzene.

Scientific Research Applications

1-Bromo-3-chloro-5-cyclohexylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-cyclohexylbenzene involves its interaction with molecular targets through its halogen atoms and cyclohexyl group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and targets depend on the context of its application, such as in drug development or material synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloro-5-fluorobenzene: Similar structure with a fluorine atom instead of a cyclohexyl group.

    1-Bromo-3-chloro-5-methylbenzene: Contains a methyl group instead of a cyclohexyl group.

    1-Bromo-3-chloro-5-ethylbenzene: Contains an ethyl group instead of a cyclohexyl group.

Uniqueness

1-Bromo-3-chloro-5-cyclohexylbenzene is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and interactions.

Properties

Molecular Formula

C12H14BrCl

Molecular Weight

273.59 g/mol

IUPAC Name

1-bromo-3-chloro-5-cyclohexylbenzene

InChI

InChI=1S/C12H14BrCl/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

DAVPFVVGESFBMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

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